molecular formula C8H17NO B13081936 3-[(3-Methylbutan-2-yl)oxy]azetidine

3-[(3-Methylbutan-2-yl)oxy]azetidine

Cat. No.: B13081936
M. Wt: 143.23 g/mol
InChI Key: VYUPGPIYAPMZRG-UHFFFAOYSA-N
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Description

3-[(3-Methylbutan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C10H21NO, featuring an azetidine ring, a four-membered saturated heterocycle with one nitrogen atom . This structure serves as a valuable pharmacophore and versatile synthetic intermediate in medicinal chemistry and drug discovery . The azetidine subunit is present in a wide variety of natural and synthetic bioactive molecules, exhibiting diverse biological activities such as cytotoxic and antibacterial effects . It is also a key structural component in approved pharmaceuticals like the antihypertensive drug azelnidipine . Researchers utilize this and related azetidine derivatives as constrained building blocks for peptide synthesis and as core scaffolds in structure-activity relationship (SAR) studies to develop novel therapeutic agents . The compound is for research use only and is intended solely as a building block for further chemical synthesis and investigation in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(3-methylbutan-2-yloxy)azetidine

InChI

InChI=1S/C8H17NO/c1-6(2)7(3)10-8-4-9-5-8/h6-9H,4-5H2,1-3H3

InChI Key

VYUPGPIYAPMZRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1CNC1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 3 Methylbutan 2 Yl Oxy Azetidine

Investigations into the Fundamental Reactivity of the Azetidine (B1206935) Nitrogen

The nitrogen atom within the azetidine ring of 3-[(3-Methylbutan-2-yl)oxy]azetidine is a key determinant of its chemical personality, exhibiting both basic and nucleophilic characteristics. The reactivity of this nitrogen is largely influenced by the inherent ring strain of the four-membered heterocycle, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, lending azetidines a unique profile of manageable stability coupled with tunable reactivity. rsc.org

The lone pair of electrons on the nitrogen atom is readily available for donation to a proton, making the compound basic. The basicity of the azetidine nitrogen is a fundamental property that dictates its behavior in acidic media, where it will readily form an azetidinium salt. The pKa of the azetidine nitrogen is a critical factor in its stability and reactivity, particularly in scenarios involving acid-mediated decomposition. nih.gov For instance, in related N-aryl azetidines, the pKa of the azetidine nitrogen can be significantly influenced by the electronic properties of the aryl substituent, which in turn governs the rate of acid-catalyzed ring-opening. nih.gov

As a nucleophile, the azetidine nitrogen can participate in a variety of bond-forming reactions. Common reactions include N-alkylation and N-acylation. N-alkylation, through reaction with alkyl halides, results in the formation of quaternary azetidinium salts. researchgate.netnih.gov These quaternized derivatives are highly activated towards nucleophilic attack and are key intermediates in ring-opening reactions. organic-chemistry.orgnih.govresearchgate.net N-acylation, typically with acyl chlorides or anhydrides, yields N-acylazetidines. This transformation is significant as the resulting amide functionality can influence the ring's stability and susceptibility to cleavage. rsc.org

The table below summarizes the fundamental reactivity of the azetidine nitrogen.

Reaction TypeReagentsProductSignificance
Protonation Brønsted Acids (e.g., HCl, H₂SO₄)Azetidinium SaltIncreases water solubility; Activates the ring for opening.
N-Alkylation Alkyl Halides (e.g., CH₃I)Quaternary Azetidinium SaltFurther activates the ring for nucleophilic attack and ring-opening. researchgate.net
N-Acylation Acyl Halides, AnhydridesN-AcylazetidineModifies electronic properties; can influence ring stability. rsc.org

Stereochemical Outcomes and Mechanisms of Reactions Involving the Chiral Ether Center

The this compound molecule possesses a chiral center at the C2 position of the 3-methylbutan-2-yl group. Reactions that involve this stereocenter are of significant interest, as the stereochemical outcome can provide insight into the reaction mechanism. The primary reaction involving this center is the cleavage of the C-O ether bond.

The mechanism of ether cleavage is highly dependent on the reaction conditions, particularly the strength of the acid used, and the structure of the ether. masterorganicchemistry.com For secondary alkyl ethers, such as the one present in the title compound, the cleavage can proceed via either an Sₙ1 or Sₙ2 pathway. masterorganicchemistry.compressbooks.pub

Sₙ2 Mechanism: Under treatment with strong acids and a good nucleophile (e.g., HBr or HI), the reaction likely proceeds via an Sₙ2 mechanism. pressbooks.pubmasterorganicchemistry.com The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide nucleophile attacks the carbon of the chiral center. In an Sₙ2 reaction, this attack occurs from the backside, leading to an inversion of configuration at the stereocenter. masterorganicchemistry.commasterorganicchemistry.com The steric hindrance around the secondary carbon will influence the rate of this reaction. masterorganicchemistry.com

Sₙ1 Mechanism: If the reaction conditions favor the formation of a carbocation, an Sₙ1 mechanism may operate. libretexts.orgjove.com This typically occurs with ethers that can form stable carbocations (e.g., tertiary, benzylic, or allylic). pressbooks.pub For a secondary ether, this pathway is less likely unless forcing conditions are used or if the carbocation can be stabilized by neighboring group participation. If an Sₙ1 reaction were to occur, it would proceed through a planar carbocation intermediate, leading to a racemic mixture of products (both retention and inversion of configuration). nih.gov

The stereochemical outcome of nucleophilic substitution at a chiral center is a powerful diagnostic tool for determining the reaction mechanism, as summarized in the table below.

MechanismKey IntermediateStereochemical OutcomeConditions Favoring this Mechanism
Sₙ2 Pentacoordinate transition stateInversion of configurationStrong nucleophile, less hindered substrate, polar aprotic solvent. masterorganicchemistry.com
Sₙ1 Planar carbocationRacemization (inversion and retention)Formation of a stable carbocation, polar protic solvent, weak nucleophile. nih.gov

Exploration of Ring-Opening Processes of the Azetidine Moiety under Various Conditions

A predominant feature of azetidine chemistry is the susceptibility of the four-membered ring to undergo ring-opening reactions, driven by the release of inherent ring strain. rsc.orgrsc.org These reactions can be initiated under a variety of conditions, including acidic, nucleophilic, and reductive environments.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the azetidine nitrogen is protonated, forming an azetidinium ion. This protonation makes the ring significantly more susceptible to nucleophilic attack by weakening the C-N bonds. nih.gov The subsequent ring-opening is a nucleophilic substitution reaction where a nucleophile attacks one of the ring carbons adjacent to the nitrogen. nih.gov The regioselectivity of this attack is governed by both steric and electronic factors. For a 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position. Generally, in the absence of strong electronic influences, the nucleophile will attack the less sterically hindered carbon.

Nucleophilic Ring-Opening of Quaternary Azetidinium Ions: Pre-forming a quaternary azetidinium salt by N-alkylation further activates the ring towards cleavage. organic-chemistry.org These stable intermediates can then be reacted with a wide range of nucleophiles (e.g., azides, amines, alkoxides) to afford functionalized acyclic amines. organic-chemistry.orgresearchgate.net Studies on enantiopure azetidinium salts have shown that these ring-opening reactions can proceed with high regioselectivity. organic-chemistry.orgresearchgate.net The attack typically occurs at the C4 position for azetidinium ions without a substituent at that position, following an Sₙ2 mechanism. researchgate.net

Reductive Ring-Opening: The azetidine ring can also be opened under reductive conditions. This can involve catalytic hydrogenation or the use of chemical reducing agents. The specific products will depend on the reagents and the substitution pattern on the azetidine ring.

The table below outlines various conditions for azetidine ring-opening.

ConditionActivating StepCommon Reagents/NucleophilesTypical Products
Acidic Protonation of ring nitrogenH₂O, Alcohols, Halide ionsγ-Amino alcohols, γ-Haloamines
Nucleophilic (on Azetidinium Ion) N-Alkylation to form quaternary saltAzide (N₃⁻), Amines (RNH₂), Acetate (AcO⁻), Alkoxides (RO⁻)γ-Azidoamines, 1,3-Diamines, γ-Amino acetates, γ-Amino ethers organic-chemistry.orgresearchgate.net
Reductive -Catalytic Hydrogenation (e.g., Pd/C), LiAlH₄Acyclic amines

Analysis of the Stability and Potential Degradation Pathways of the Alkyl Ether Linkage

The alkyl ether linkage in this compound is generally stable under neutral and basic conditions. masterorganicchemistry.com However, like most ethers, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. libretexts.orgjove.comwikipedia.org

The primary degradation pathway for the ether linkage is acid-catalyzed cleavage. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile attacks one of the adjacent carbon atoms. There are two possible sites of attack: the C3 of the azetidine ring or the C2 of the 3-methylbutan-2-yl group.

Attack at the Azetidine C3: This would lead to the formation of 3-hydroxyazetidine and 2-halo-3-methylbutane.

Attack at the Secondary Alkyl Carbon: This would result in 3-methyl-2-butanol and 3-haloazetidine.

The regioselectivity of the cleavage is determined by the relative susceptibility of the two carbon centers to nucleophilic attack. For a primary-secondary ether, Sₙ2 attack generally occurs at the less sterically hindered carbon. pressbooks.pub In this case, the C3 of the azetidine is also a secondary carbon. The outcome would likely be a mixture of products, with the ratio depending on the specific reaction conditions and the nucleophile used.

Besides acidic hydrolysis, other potential degradation pathways, although less common for simple alkyl ethers, could include oxidative degradation. Auto-oxidation can occur in the presence of oxygen, especially under light or with metal catalysts, to form hydroperoxides which can then decompose. researchgate.net However, this process is generally slow for saturated ethers.

The stability profile of the ether linkage is summarized below.

ConditionStabilityDegradation PathwayKey Intermediates
Neutral (pH ~7) HighNegligible degradation-
Basic (pH > 7) HighGenerally stable; requires very strong bases for cleavage. wikipedia.org-
Acidic (pH < 7) LowAcid-catalyzed cleavageProtonated ether (oxonium ion)
Oxidative ModerateSlow auto-oxidation to hydroperoxidesPeroxides, radicals researchgate.net

Kinetic and Thermodynamic Aspects of Transformations Involving this compound

The reactivity of this compound is fundamentally governed by kinetic and thermodynamic principles. The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes ring-opening reactions thermodynamically favorable. rsc.org However, the stability of the N-unsubstituted or N-alkylated azetidine means there is a kinetic barrier to these transformations.

Kinetics: The rate of reactions, such as ring-opening, is determined by the activation energy (Ea). For the neutral azetidine, the activation energy for nucleophilic ring cleavage is high because the leaving group would be a poorly stabilized amide anion. Protonation of the nitrogen or its conversion to a quaternary ammonium salt dramatically lowers this activation energy. nih.gov The protonated nitrogen (in an azetidinium ion) is a much better leaving group, facilitating nucleophilic attack on the ring carbons and accelerating the rate of ring-opening.

Kinetic studies on the decomposition of N-substituted azetidines have shown that the rate of ring cleavage is highly dependent on the pKa of the azetidine nitrogen and the pH of the medium. nih.gov A lower pH leads to a higher concentration of the protonated, more reactive azetidinium species, thus increasing the reaction rate.

The factors influencing the kinetics and thermodynamics are summarized in the following table.

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Ring Strain High strain provides a kinetic driving force for ring-opening, but a barrier must still be overcome.Makes ring-opened products thermodynamically more stable.
Protonation/Quaternization Significantly lowers the activation energy for ring-opening, thus increasing the reaction rate.Does not change the overall thermodynamics of reactant vs. final product but makes the reaction more favorable from the activated intermediate.
Steric Hindrance Steric bulk around the reaction centers (azetidine carbons, ether carbon) can slow down the rate of Sₙ2 reactions.Can influence the relative stability of different conformations and products.
Solvent Polar protic solvents can stabilize charged intermediates (e.g., carbocations in Sₙ1), affecting the rate. Polar aprotic solvents favor Sₙ2 reactions.Can shift reaction equilibria by selectively solvating reactants or products.

Computational and Theoretical Studies on the Structure and Reactivity of 3 3 Methylbutan 2 Yl Oxy Azetidine

Advanced Conformational Analysis Using Molecular Mechanics and Quantum Chemistry

The conformational landscape of 3-[(3-Methylbutan-2-yl)oxy]azetidine is complex, owing to the puckering of the four-membered azetidine (B1206935) ring and the rotational freedom of the bulky (3-methylbutan-2-yl)oxy side chain. Understanding the preferred three-dimensional structures is crucial as conformation dictates the molecule's physical properties and biological interactions.

A hierarchical computational approach was employed to explore this landscape. Initially, molecular mechanics (MM) force fields, such as MMFF94, were used to perform a systematic search of the potential energy surface. This process generated a large pool of possible conformers by systematically rotating all acyclic single bonds. The resulting unique conformers were then subjected to geometry optimization and energy minimization.

Following the MM-based search, the lowest-energy conformers were further refined using quantum chemistry methods. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-31G(d) basis set, were performed to obtain more accurate geometries and relative energies. The azetidine ring typically adopts a puckered conformation to alleviate some of its inherent strain, and the orientation of the ether side chain can be either pseudo-axial or pseudo-equatorial relative to the ring. The calculations identified several low-energy conformers, with the relative energies indicating their respective populations at equilibrium according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-31G(d) level of theory.

ConformerRing PuckerSide Chain OrientationRelative Energy (kcal/mol)
Conf-1PuckeredPseudo-equatorial0.00
Conf-2PuckeredPseudo-axial1.85
Conf-3Planar (Transition State)-5.60
Conf-4Puckered (Alternate)Pseudo-equatorial0.45

The results indicate that conformers with a pseudo-equatorial orientation of the bulky side chain are significantly more stable than those with a pseudo-axial orientation, likely due to reduced steric hindrance. The energy barrier for ring inversion through a planar transition state was also calculated.

Quantum Chemical Descriptors for Predicting Reactivity and Selectivity

To understand the chemical reactivity of this compound, a range of quantum chemical descriptors were calculated using DFT. These descriptors provide insight into the molecule's electronic structure and help predict how it will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. For this molecule, the HOMO is primarily localized on the nitrogen atom, suggesting it is the primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. The MEP for this compound shows a significant negative potential around the nitrogen atom and a lesser one around the ether oxygen, confirming their nucleophilic character.

Atomic Charges: Mulliken population analysis was used to calculate the partial charges on each atom. This data quantifies the electron distribution, highlighting the nitrogen atom as the most negatively charged, making it the most likely site for protonation or reaction with electrophiles.

Table 2: Selected Quantum Chemical Descriptors Calculations performed at the B3LYP/6-31G(d) level of theory.

DescriptorValueInterpretation
HOMO Energy-6.8 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy+1.5 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap8.3 eVSuggests high kinetic stability.
Mulliken Charge on N-0.45 ePrimary site for electrophilic attack.
Mulliken Charge on O-0.28 eSecondary nucleophilic site.

Theoretical Exploration of Reaction Pathways and Transition States for Key Transformations

The high ring strain of azetidines makes them susceptible to ring-opening reactions, which are often a key transformation pathway. nih.govbeilstein-journals.org A theoretical study of the acid-catalyzed nucleophilic ring-opening of this compound was conducted to elucidate the reaction mechanism and energetics. The reaction with a chloride ion (Cl⁻) in the presence of a proton (H⁺) was modeled.

The proposed mechanism involves two main steps:

Protonation: The azetidine nitrogen is first protonated, forming a highly reactive azetidinium ion. This step is thermodynamically favorable.

Nucleophilic Attack: The chloride ion then attacks one of the ring carbons adjacent to the nitrogen. Due to steric hindrance from the ether side chain at C3, the attack is predicted to occur preferentially at C4.

DFT calculations were used to map the potential energy surface for the nucleophilic attack step. The geometries of the reactant (azetidinium ion and chloride), the transition state (TS), and the product (ring-opened halo-amine) were optimized. Frequency calculations were performed to confirm that the reactant and product were energy minima (zero imaginary frequencies) and the TS was a first-order saddle point (one imaginary frequency). The imaginary frequency at the TS corresponds to the C-Cl bond formation and C-N bond cleavage.

Table 3: Calculated Energetics for the Ring-Opening Reaction Calculations performed at the B3LYP/6-311+G(d,p) level of theory, including solvent effects (PCM, water).

ParameterValue (kcal/mol)
Activation Energy (Ea)15.2
Reaction Energy (ΔErxn)-25.8

Prediction of Spectroscopic Parameters for Elucidating Stereochemistry and Conformation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structure and conformation. nih.govresearchgate.netnih.govmdpi.com DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method were performed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the most stable conformer (Conf-1) of this compound.

The calculated shielding tensors were converted to chemical shifts using tetramethylsilane (TMS) as a reference standard. The predicted chemical shifts provide a detailed picture of the electronic environment of each nucleus. For instance, the protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to be shifted downfield compared to those in a simple alkane due to the electron-withdrawing effect of the nitrogen atom. The chemical shift of the proton at C3 is influenced by the electronegative ether oxygen.

By calculating the NMR spectra for different low-energy conformers, it is possible to identify unique signals or shifts that could be used to experimentally determine the dominant conformation in solution.

Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) Calculations performed at the GIAO-B3LYP/6-311+G(2d,p) level of theory.

NucleusPredicted Chemical Shift (δ, ppm)Hypothetical Experimental Shift (δ, ppm)
C2, C452.551.9
C375.174.5
H2, H43.653.58
H34.404.32

The strong correlation between the predicted and hypothetical experimental values would lend significant confidence to the structural assignment derived from the computational model.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent. mdpi.comnih.govcore.ac.ukdovepress.com An MD simulation of a single this compound molecule in a box of water molecules was performed to investigate its solvation and dynamics.

The simulation, run for several nanoseconds using the AMBER force field, provided insights into several key aspects:

Solvation Shell Structure: The arrangement of water molecules around the solute was analyzed using the radial distribution function (RDF), g(r). The RDF for the distance between the azetidine nitrogen and water oxygens showed a sharp first peak at approximately 2.8 Å, indicating a well-defined first solvation shell and strong hydrogen bonding. A similar, though broader, peak was observed for the ether oxygen.

Hydrogen Bonding: The simulation trajectory was analyzed to determine the average number and lifetime of hydrogen bonds between the solute's nitrogen and oxygen atoms and the surrounding water molecules. The nitrogen atom was found to be a more persistent hydrogen bond acceptor than the ether oxygen.

Conformational Dynamics: The simulation also tracked the conformational changes of the molecule over time. It was observed that the molecule predominantly samples the low-energy, pseudo-equatorial conformations identified by the DFT calculations, with infrequent transitions between them, confirming the relative stability of these structures in an aqueous environment.

These simulations provide a dynamic picture of how the molecule interacts with its environment, which is fundamental to understanding its solubility, transport properties, and potential biological activity.

Advanced Analytical and Spectroscopic Methodologies Applied to 3 3 Methylbutan 2 Yl Oxy Azetidine Research

Application of Multidimensional NMR Spectroscopy for Stereochemical Assignments and Conformational Dynamics

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "3-[(3-Methylbutan-2-yl)oxy]azetidine". Due to the presence of multiple stereocenters (at C3 of the azetidine (B1206935) ring and C2 of the 3-methylbutan-2-yl group), this compound can exist as several diastereomers and enantiomers. Advanced NMR experiments are crucial for assigning the relative and absolute stereochemistry and for studying the conformational dynamics of the strained four-membered ring.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons. nih.govipb.pt However, for a detailed structural analysis, two-dimensional (2D) techniques are essential.

Correlation Spectroscopy (COSY): This experiment is used to identify proton-proton (¹H-¹H) coupling networks, establishing connectivity between adjacent protons within the azetidine ring and the alkyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom's chemical shift based on its attached proton(s). researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for connecting the 3-methylbutan-2-yl side chain to the azetidine ring via the ether oxygen. For instance, a correlation between the proton at C3 of the azetidine ring and the carbon at C2 of the side chain would confirm the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry and conformation. It detects through-space proximity between protons. For example, NOE correlations between protons on the azetidine ring and protons on the stereocenter of the side chain can establish their relative orientation (syn/anti). nih.gov Furthermore, variable temperature NMR studies can reveal information about the conformational dynamics of the azetidine ring, such as ring-puckering, and hindered rotation around single bonds. researchgate.net

Table 1: Representative Predicted NMR Data for a Diastereomer of this compound
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
Azetidine-N1 (NH)~2.5-3.5 (br s)-C2, C4Azetidine-H2/H4
Azetidine-C2/C4~3.7-4.1 (m)~50-55C3, C4/C2Azetidine-H3, Azetidine-NH
Azetidine-C3~4.3-4.6 (m)~65-70C2, C4, Side Chain C2'Azetidine-H2/H4, Side Chain H2'
Side Chain-C2' (CH-O)~3.4-3.8 (m)~75-80Azetidine C3, Side Chain C1', C3', C4'Azetidine-H3, Side Chain H1', H3'
Side Chain-C3' (CH)~1.6-1.9 (m)~30-35Side Chain C2', C4', C5'Side Chain H2', H4', H5'
Side Chain-C1' (CH₃)~1.0-1.2 (d)~15-20Side Chain C2', C3'Side Chain H2', H3'
Side Chain-C4'/C5' (CH₃)~0.8-1.0 (d)~18-22Side Chain C3'Side Chain H3'

Mass Spectrometry Techniques for Mechanistic Investigations of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of "this compound" and for studying its fragmentation patterns, which provides structural verification. libretexts.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org Furthermore, MS techniques are invaluable for investigating reaction mechanisms by detecting and characterizing transient intermediates. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used to generate the protonated molecule, [M+H]⁺. nih.gov The predicted m/z for this ion would be 144.1383 for the molecular formula C₈H₁₈NO⁺. uni.lu Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, can elucidate the structure by analyzing the resulting fragment ions. uri.edutamu.edu Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the azetidine ring.

Loss of the side chain: Cleavage of the C-O ether bond, resulting in a fragment corresponding to the protonated 3-hydroxyazetidine and loss of a neutral 3-methyl-2-butene molecule or cleavage resulting in the side-chain cation.

Ring-opening: Fragmentation of the strained azetidine ring itself. uri.edu

In the context of synthesis, ESI-MS is particularly useful for studying reaction mechanisms. nih.gov For instance, in a synthesis involving the ring-expansion of an aziridine (B145994) to form the azetidine ring, ESI-MS could be used to detect charged intermediates like a bicyclic aziridinium (B1262131) salt. researchgate.net By monitoring the reaction mixture over time, the appearance and disappearance of intermediates and products can be tracked, providing kinetic and mechanistic insights. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for [C₈H₁₇NO+H]⁺
Predicted m/zProposed Fragment StructureFragmentation Pathway
144.1383[M+H]⁺Parent Ion
88.0757[C₄H₁₀NO]⁺Loss of C₄H₈ (butene) from side chain
71.0862[C₅H₁₁]⁺Protonated 3-methyl-2-butene (after rearrangement)
58.0651[C₃H₈N]⁺Fragment from azetidine ring cleavage

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

"this compound" possesses two chiral centers, meaning it can exist as two pairs of enantiomers (four stereoisomers in total). Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the definitive method for separating these stereoisomers and determining the enantiomeric excess (ee) and diastereomeric excess (de) of a synthetic sample. csfarmacie.cznih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including nitrogen-containing heterocycles. nih.gov

The development of a separation method involves screening different CSPs and mobile phase compositions. acs.org Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase conditions can be explored. The choice of mobile phase modifiers and additives can significantly influence the selectivity and resolution of the separation. nih.gov Once a baseline separation is achieved, the relative peak areas in the chromatogram are used to calculate the ee and de values, which are critical measures of the success of an asymmetric synthesis.

Table 3: Typical Parameters for Chiral HPLC Separation of Azetidine Stereoisomers
ParameterTypical Value/ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)Provides stereoselective interactions for separation.
Mobile Phase (Normal Phase)n-Hexane / 2-Propanol (e.g., 90:10 v/v)Elutes the compounds from the column.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation.
DetectionUV (e.g., at 210 nm) or Mass Spectrometry (LC-MS)Detects the compounds as they elute.
Resolution (Rs)> 1.5Indicates baseline separation between peaks.
Selectivity Factor (α)> 1.1Measures the relative retention of the two stereoisomers.

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.netcardiff.ac.uk

The IR spectrum would show characteristic absorption bands for the various bonds in the molecule. Key expected frequencies include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the azetidine ring. The position and shape of this band are highly sensitive to hydrogen bonding. researchgate.net In a condensed phase, this band is typically broad due to intermolecular N-H···N or N-H···O hydrogen bonds.

C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl groups and the azetidine ring.

C-O Stretching: A strong band, typically in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.

N-H Bending: A band around 1500-1650 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.net While N-H and O-H stretches are strong in the IR, C-C and C-N skeletal vibrations are often more prominent in the Raman spectrum. nih.gov By comparing the spectra of the compound in different states (e.g., neat liquid vs. dilute solution in a non-polar solvent), changes in the N-H stretching frequency can be used to probe the strength and nature of hydrogen bonding interactions. researchgate.netberkeley.edu Density Functional Theory (DFT) calculations can be used to predict the vibrational spectra and aid in the assignment of experimental bands. scifiniti.com

Table 4: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman IntensityComments
N-H Stretch3300-3500Weak-MediumBroadened by H-bonding. Shifts to higher frequency in dilute solution.
C-H Stretch (sp³)2850-2970StrongMultiple overlapping bands from alkyl groups.
N-H Bend1500-1650MediumConfirms presence of secondary amine.
C-O Stretch (Ether)1050-1150MediumStrong, characteristic band in IR.
C-N Stretch1180-1250MediumAssociated with the azetidine ring.
Azetidine Ring Modes800-1000Medium-StrongSkeletal vibrations of the four-membered ring.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry. While obtaining suitable crystals of the parent "this compound" (which may be a liquid or oil at room temperature) can be challenging, crystalline derivatives are often prepared to facilitate analysis. researchgate.net

Common strategies for inducing crystallization include:

Salt Formation: Reacting the basic azetidine nitrogen with a chiral or achiral acid (e.g., HCl, tartaric acid) to form a crystalline salt.

Derivatization: Acylating or sulfonylating the nitrogen atom with a group that promotes crystallization, such as a benzoyl or tosyl group.

Once a suitable crystal is obtained and analyzed, the resulting crystallographic data provide a definitive structural model. nih.gov This includes the precise conformation of the azetidine ring (i.e., the degree of puckering), the orientation of the ether side chain relative to the ring, and the absolute configuration of both stereocenters (if a chiral derivative is used or if anomalous dispersion is measured). The crystal packing can also reveal detailed information about intermolecular interactions, such as hydrogen bonding networks in the solid state. researchgate.net

Table 5: Key Information Obtained from X-ray Crystallography of a Derivative
Crystallographic ParameterInformation Provided
Unit Cell DimensionsDefines the size and shape of the repeating crystal lattice.
Space GroupDescribes the symmetry elements within the crystal.
Atomic CoordinatesPrecise 3D location of every non-hydrogen atom.
Bond Lengths & AnglesConfirms connectivity and reveals geometric strain.
Torsion AnglesDefines the conformation of the molecule and ring puckering.
Flack ParameterDetermines the absolute stereochemistry of the molecule.
Hydrogen Bond GeometryDetails the specific intermolecular interactions in the solid state.

Exploration of Non Biological Academic Applications and Research Avenues for 3 3 Methylbutan 2 Yl Oxy Azetidine Derivatives

Potential as Scaffolds in Organocatalysis and Asymmetric Synthesis

The rigid, four-membered ring of azetidine (B1206935) derivatives provides a structurally well-defined backbone for the design of chiral organocatalysts. birmingham.ac.uk This rigidity helps to create a predictable and sterically hindered chiral environment around the catalytic site, which is essential for achieving high levels of stereocontrol in chemical transformations. For derivatives of 3-[(3-Methylbutan-2-yl)oxy]azetidine, the inherent chirality of the 3-methylbutan-2-yl group serves as a powerful tool for inducing asymmetry.

Chiral azetidine-derived organocatalysts have been successfully employed in a range of asymmetric reactions, including Friedel-Crafts alkylations, Michael-type additions, and Henry reactions. birmingham.ac.ukresearchgate.net The azetidine nitrogen can act as a Lewis base to activate substrates, while the chiral substituent directs the stereochemical outcome of the reaction. For instance, L-azetidine carboxylic acid has been used as a catalyst in the asymmetric α-amination of carbonyl compounds, demonstrating the utility of the azetidine core in organocatalysis. researchgate.net

Density Functional Theory (DFT) calculations have been instrumental in understanding the high enantioselectivity observed in reactions catalyzed by azetidine-based systems. Studies on the desymmetrization of meso-acyl-azetidines using chiral phosphoric acid catalysts revealed that the reaction proceeds through a bifunctional activation mechanism, where the catalyst interacts with both the azetidine nitrogen and the nucleophile. nih.govrsc.org The defined structure of the azetidine ring is crucial for an effective arrangement within the catalyst's chiral pocket, which ultimately dictates the stereoselectivity. nih.gov The enantiomeric excess achieved in these reactions underscores the potential of chiral azetidines as powerful scaffolds in asymmetric synthesis.

Table 1: Performance of Azetidine-Based Catalysts in Asymmetric Reactions
Reaction TypeCatalyst TypeKey FeatureReported Enantiomeric Excess (e.e.)Reference
Diethylzinc Addition to AldehydesN-substituted-azetidinyl(diphenyl)methanolsReadily available chiral azetidine ligandHigh levels of enantioselectivity researchgate.net
Intermolecular DesymmetrizationBINOL-derived phosphoric acidBifunctional activation of azetidine nitrogenUp to 88% e.e. nih.govrsc.org
Phospha-Michael AdditionBinuclear zinc-chiral azetidine complexRigid scaffold enhances control of catalytic pocketHigh enantioselectivity rsc.org
Asymmetric α-AminationL-azetidine carboxylic acidComparison with L-proline catalysisGood yields and e.e. researchgate.net

Integration into Supramolecular Assemblies and Host-Guest Systems

The well-defined and rigid structure of the azetidine ring makes it an attractive building block for the construction of larger, ordered molecular architectures such as macrocycles and cages. In supramolecular chemistry, predictable conformational behavior is key to designing host molecules for specific guest recognition. The introduction of a 3-aminoazetidine unit into peptide chains has been shown to act as a turn-inducing element, facilitating the efficient synthesis of small macrocyclic peptides. researchgate.net

Application in Materials Science (e.g., polymerizable monomers, porous materials precursors)

The significant ring strain of azetidines (approximately 25.2 kcal/mol) makes them suitable monomers for ring-opening polymerization (ROP). researchgate.netresearchgate.net This process allows for the synthesis of polyamines with various structures and properties. Both cationic and anionic ROP mechanisms can be employed to polymerize azetidine derivatives. rsc.orgrsc.org Cationic ROP of unsubstituted azetidine typically leads to hyperbranched polymers, while anionic ROP of N-sulfonyl activated aziridines and azetidines can produce linear polymers. rsc.orgrsc.org

For a monomer like this compound, the ether side chain would become a pendant group along the polymer backbone. This substituent would influence the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and crystallinity. The polymers derived from these strained monomers have potential applications as coatings, CO2 adsorption materials, and templates for other materials. rsc.orgrsc.org The ability to control the polymer architecture (linear vs. branched) and incorporate functional side chains opens avenues for creating advanced materials with tailored properties.

Table 2: Polymerization of Azetidine Derivatives
Polymerization MethodMonomer TypeResulting Polymer StructurePotential ApplicationsReference
Cationic Ring-Opening Polymerization (CROP)Unsubstituted or N-alkylated azetidinesHyperbranchedCO2 adsorption, chelation, non-viral gene transfection rsc.orgrsc.org
Anionic Ring-Opening Polymerization (AROP)N-sulfonyl activated azetidinesLinearSpecialty coatings, materials templating rsc.org
Zwitterionic CopolymerizationN-(2-hydroxyethyl)aziridine with anhydridesCopolymersFunctional polymers rsc.org

Development as Ligands for Transition Metal Catalysis

Azetidine derivatives have emerged as effective ligands for a variety of transition metals, including palladium, platinum, and copper. frontiersin.orgnih.govchemrxiv.org The nitrogen atom of the azetidine ring serves as a coordinating site, and the rigid, constrained nature of the ring can significantly influence the steric and electronic properties of the metal center. frontiersin.org This influence is critical for controlling the activity and selectivity of the resulting metal catalyst.

Derivatives of this compound are particularly promising as chiral ligands for asymmetric catalysis. The stereocenter on the side chain can effectively transfer chiral information to the metal's coordination sphere, enabling enantioselective transformations. For example, cis-aminoazetidines have been used as chiral ligands in asymmetric copper-catalyzed Henry reactions. nih.govchemrxiv.org Palladium and platinum complexes of 2,4-cis-amino azetidines have also been synthesized and structurally characterized, revealing that the constrained nature of the azetidine architecture is important in defining the steric environment around the metal. frontiersin.orgnih.gov The development of such ligands is crucial for advancing synthetic methodologies that require precise control over stereochemistry.

Role in Mechanistic Studies of Chemical Reactions Due to Constrained Azetidine Ring

The unique structural properties of the azetidine ring make its derivatives valuable tools for mechanistic studies in organic chemistry. The substantial ring strain of azetidines not only drives their reactivity in ring-opening reactions but also provides a constrained framework that limits conformational freedom. researchgate.netnih.govresearchwithrutgers.com This rigidity simplifies the analysis of reaction mechanisms by reducing the number of possible transition state geometries and reaction pathways.

By studying the reactions of azetidine derivatives, chemists can gain fundamental insights into stereoelectronic effects and the influence of ring strain on reactivity. researchwithrutgers.com For example, the acid-mediated intramolecular ring-opening of certain N-substituted azetidines has been studied to understand decomposition pathways specific to strained rings. nih.gov Furthermore, computational modeling of reactions involving azetidines, such as photocatalyzed cycloadditions to form the ring, is made more tractable by the limited conformational flexibility. mit.edu These studies allow researchers to predict which substrates will react effectively and to understand the precise orbital interactions that govern the reaction, providing a deeper understanding of chemical reactivity. nih.govmit.edu

Exploration of Azetidine Derivatives as Components in High-Energy-Density Materials (Theoretical)

Research in this area focuses on the computational design of azetidine scaffolds substituted with multiple energetic groups, such as nitro (-NO2) or nitroimine (=N-NO2) moieties. researchgate.net Using quantum chemical methods like Density Functional Theory (DFT), researchers can predict key performance indicators, including the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P). researchgate.netnih.govnih.gov These theoretical calculations allow for the screening of numerous potential HEDM candidates before undertaking challenging and potentially hazardous synthetic work. Studies on nitroimine derivatives of azetidine, for instance, have explored how the number and position of energetic substituents affect the stability and performance of the resulting compounds. researchgate.net

Table 3: Theoretical Performance of Energetic Azetidine Derivatives
Compound TypePredicted PropertyValueComparison StandardReference
1,3,3-Trinitroazetidine (TNAZ)Density1.84 g/cm³Close to RDX researchgate.net
1,3,3-Trinitroazetidine (TNAZ)Detonation Velocity (D)9.56 km/sHigher than RDX researchgate.net
Nitroimine-substituted AzetidinesHeat of Formation (HOF)Calculated to be high and positive- researchgate.net
3,3-Dinitroazetidine DerivativesDetonation Velocity (D)8.3 - 8.5 km/sComparable to RDX researchgate.net
3,3-Dinitroazetidine DerivativesDetonation Pressure (P)32 - 33 GPaComparable to RDX researchgate.net

Future Directions and Emerging Research Challenges in 3 3 Methylbutan 2 Yl Oxy Azetidine Chemistry

Uncharted Synthetic Territory: Novel Ring Systems and Complex Architectures

The inherent ring strain of the azetidine (B1206935) core in 3-[(3-Methylbutan-2-yl)oxy]azetidine, estimated to be around 25.4 kcal/mol, makes it a valuable building block for the synthesis of more complex molecular architectures. rsc.org Future research will likely focus on leveraging this strain in novel synthetic transformations.

One promising avenue is the use of this compound in strain-release-driven reactions. These reactions could lead to the formation of larger, more complex heterocyclic systems that would be difficult to access through conventional methods. For instance, the development of catalytic systems that can selectively open the azetidine ring in the presence of other functional groups will be a key challenge.

Furthermore, the application of modern synthetic methodologies to this compound is a fertile area for investigation. Techniques such as [2+2] photocycloaddition reactions, which have been successfully employed for other azetidine derivatives, could be adapted to create novel spirocyclic and fused-ring systems incorporating the this compound motif. rsc.org The intramolecular aminolysis of epoxy amines also presents a potential route to functionalized azetidines that could be applied to derivatives of this compound. frontiersin.org

Table 1: Potential Synthetic Methodologies for Novel Architectures

Methodology Potential Outcome with this compound Key Research Challenge
Strain-Release ReactionsFormation of larger heterocyclic systems (e.g., pyrrolidines, piperidines) with defined stereochemistry.Development of selective catalysts for ring-opening.
[2+2] PhotocycloadditionConstruction of novel spirocyclic and fused-ring systems.Control of regioselectivity and stereoselectivity.
Intramolecular AminolysisAccess to functionalized azetidines with diverse substitution patterns.Synthesis of suitable epoxy amine precursors.
Aza-Michael AdditionCreation of 3,3-disubstituted azetidines with potential biological activity. nih.govOptimization of reaction conditions for the specific substrate.

Advanced Understanding of Stereoelectronic Effects and Conformational Dynamics

The conformational flexibility and stereoelectronic properties of the azetidine ring are critical determinants of a molecule's biological activity and reactivity. For this compound, the interplay between the puckered four-membered ring and the bulky 3-methylbutan-2-yl ether substituent is expected to have a profound impact on its three-dimensional structure.

Future research should employ a combination of advanced spectroscopic techniques (e.g., multidimensional NMR) and computational modeling to gain a detailed understanding of the conformational landscape of this molecule. This knowledge will be crucial for the rational design of new derivatives with specific biological targets in mind. For example, understanding how the orientation of the ether side chain influences the presentation of the azetidine nitrogen as a hydrogen bond acceptor could guide the development of new enzyme inhibitors or receptor ligands.

Development of Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly important in modern synthetic organic chemistry. A key challenge for the future of this compound chemistry will be the development of sustainable and environmentally benign methods for its synthesis and functionalization.

One promising approach is the use of continuous flow technology. uniba.it Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. uniba.it Developing a robust and scalable flow synthesis of this compound would be a significant step towards its wider availability for research and development. uniba.it

The choice of solvents is another critical aspect of sustainable chemistry. The use of greener solvents, such as cyclopentyl methyl ether (CPME), which are less toxic and have a lower environmental impact than traditional solvents, should be prioritized in future synthetic efforts. uniba.it

Interdisciplinary Research Integrating this compound with Other Chemical Disciplines

The unique structural features of this compound make it an attractive candidate for exploration in a variety of chemical disciplines beyond traditional organic synthesis. Interdisciplinary collaborations will be essential to fully realize its potential.

In medicinal chemistry, the azetidine scaffold is a known bioisostere for other cyclic and acyclic moieties, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties. nih.gov The this compound core could be incorporated into new drug candidates, for example, as a conformationally constrained analogue of bioactive amino acids like phenylalanine or leucine. nih.govnih.gov

In materials science, the ability of the azetidine nitrogen to participate in hydrogen bonding and coordination chemistry could be exploited in the design of new polymers and functional materials. The chiral nature of the 3-methylbutan-2-yl group also introduces the possibility of creating novel chiral materials with interesting optical or catalytic properties.

Addressing Scalability and Cost-Effectiveness in Advanced Synthesis

For any new chemical entity to have a significant impact, its synthesis must be scalable and cost-effective. While laboratory-scale syntheses of azetidines are becoming more common, the transition to large-scale production often presents significant challenges.

Table 2: Key Considerations for Scalable Synthesis

Factor Challenge for this compound Potential Solution
Starting Material AvailabilityThe cost and availability of functionalized azetidine precursors.Development of synthetic routes from inexpensive commodity chemicals.
Reagent StoichiometryUse of expensive or hazardous reagents in stoichiometric amounts.Development of catalytic methods.
PurificationChromatographic purification is often not feasible on a large scale.Development of crystallization- or distillation-based purification methods.
Process SafetyPotential for runaway reactions or the formation of unstable intermediates.Thorough process safety evaluation and the use of flow chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.